![molecular formula C26H24N4O3 B2991385 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]acetamide CAS No. 1029772-48-2](/img/structure/B2991385.png)
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]acetamide” is a complex organic molecule. It contains a pyridone ring which is a six-membered aromatic ring with one oxygen atom and one nitrogen atom . The molecule also contains an isoquinoline group, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-cyano-4,6-dimethyl-2-pyridone was achieved using piprazine as a catalyst . In another study, the imidazole ring was transformed to a pyrimidine ring to design related compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray crystallography. For example, X-ray data of the 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibited its oxo form . In another study, the crystal structure of a related compound complexed with an enzyme was determined at 2.8-A resolution .Chemical Reactions Analysis
The reactivity of similar compounds has been investigated. For instance, the reactivity of 3-cyano-4,6-dimethyl-2-pyridone towards different organic reagents was studied . In another study, the transformation of an imidazole ring to a pyrimidine ring was performed to design related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the steady-state kinetics measurements of a related compound exhibited mixed type inhibition .Aplicaciones Científicas De Investigación
Pharmaceutical Research
The core structure of this compound is related to pyridine derivatives, which are known for their biological activity . This suggests potential applications in pharmaceutical research, particularly in the development of new medications. The compound’s interactions with biological systems could be studied to determine its efficacy and safety as a therapeutic agent.
Organic Synthesis
This compound could serve as a precursor or intermediate in organic synthesis . Its structure allows for various chemical reactions, such as alkylation or cyclization, to produce new compounds with potential industrial or pharmaceutical applications.
Electrochemical Applications
The compound’s structure suggests potential use in electrochemical applications, such as dye-sensitized solar cells (DSSCs). Its ability to participate in electron transfer processes could be harnessed to improve the efficiency of these devices .
Supramolecular Chemistry
In supramolecular chemistry, this compound could be used to create luminescent host systems. These systems have applications in sensors, organic light-emitting diodes (OLEDs), and other devices that rely on luminescence .
Antioxidant Research
The compound’s derivatives could be studied for their antioxidant properties. Understanding how they scavenge free radicals could lead to applications in food preservation, cosmetics, and healthcare products aimed at combating oxidative stress .
Mecanismo De Acción
The mechanism of action of similar compounds has been studied. For example, beta-lapachone, a compound containing a similar dihydroisoquinolinyl group, was found to be a novel DNA repair inhibitor. It was tested for synergistic X-ray-induced lethality in combination with several halogenated pyrimidine radiosensitizers .
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-17-13-18(2)30(26(33)23(17)14-27)16-24(31)28-22-9-7-20(8-10-22)25(32)29-12-11-19-5-3-4-6-21(19)15-29/h3-10,13H,11-12,15-16H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZDFTVDPDNUAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



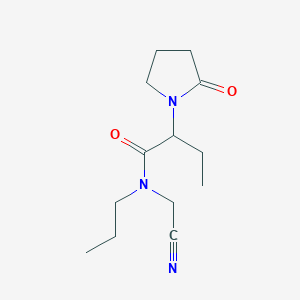

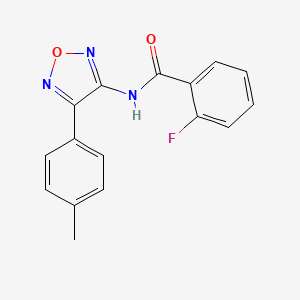

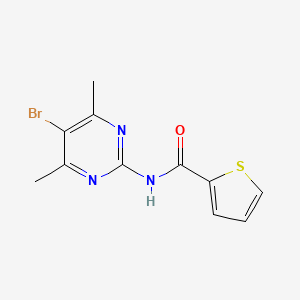
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2991311.png)
![N-benzyl-4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2991312.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]sulfonylpiperazine](/img/structure/B2991316.png)
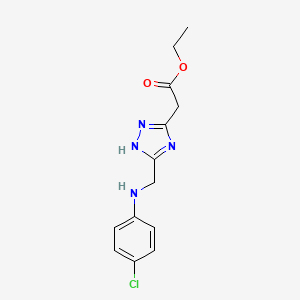

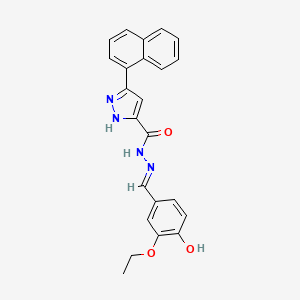
![2-Bicyclo[2.2.1]hept-5-en-2-ylquinoline-4-carboxylic acid](/img/structure/B2991323.png)